Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate
Description
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is a synthetic organic compound featuring a pyridine core substituted with a chloro group at position 2, a methyl ester at position 4, and a 4-methoxybenzylamino group at position 5. This structure combines electron-withdrawing (chloro) and electron-donating (methoxybenzylamino) groups, making it a versatile intermediate in medicinal chemistry and agrochemical research.
Structure
3D Structure
Properties
Molecular Formula |
C15H15ClN2O3 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
methyl 2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-5-3-10(4-6-12)9-17-14-8-11(15(19)21-2)7-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
ZTPDQQAZFAXYKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Methyl 2,6-Dichloroisonicotinate with 4-Methoxybenzylamine
The most direct route involves substituting the 6-chloro group in methyl 2,6-dichloroisonicotinate with 4-methoxybenzylamine under basic conditions.
Procedure :
- Substrate Preparation : Methyl 2,6-dichloroisonicotinate (1.0 equiv) is dissolved in anhydrous THF.
- Base Activation : Sodium hydride (1.2 equiv) is added at 0°C to generate the reactive amine species.
- Nucleophilic Substitution : 4-Methoxybenzylamine (1.1 equiv) is introduced dropwise. The mixture is stirred at 60°C for 12–24 hours.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc = 4:1).
Key Data :
- Yield : 70–85%.
- Regioselectivity : The 6-position is preferentially substituted due to electronic activation by the ester group at position 4.
- Byproducts : <5% bis-alkylation or unreacted starting material.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
This method enables C–N bond formation between methyl 2-chloro-6-bromoisonicotinate and 4-methoxybenzylamine using a palladium catalyst.
Procedure :
- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).
- Reaction Conditions : Toluene/EtOH (3:1), 100°C, 18 hours.
- Purification : Column chromatography (CH₂Cl₂/MeOH = 20:1) yields the product as a white solid.
Key Data :
- Yield : 60–75%.
- Advantages : Tolerates electron-deficient aryl chlorides.
- Limitations : Requires stringent anhydrous conditions.
Reductive Amination Pathways
From Methyl 2-Chloro-6-Aminoisonicotinate
A two-step approach involving alkylation of a pre-formed amine:
- Amine Protection : Methyl 2-chloro-6-aminoisonicotinate is treated with Boc₂O to protect the amine.
- Alkylation : Reaction with 4-methoxybenzyl bromide (1.2 equiv) and K₂CO₃ in DMF at 80°C.
- Deprotection : TFA-mediated removal of the Boc group yields the target compound.
Key Data :
Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation accelerates the SNAr reaction, reducing reaction times:
One-Pot Sequential Reactions
A patent approach combines esterification and amination:
- Esterification : 2-Chloro-6-((4-methoxybenzyl)amino)isonicotinic acid is treated with methanol and H₂SO₄ under reflux.
- Isolation : Crystallization from methanol/water affords the ester in 90% yield.
Critical Analysis of Methodologies
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| SNAr | 70–85% | Mild, no catalyst | Industrial |
| Buchwald-Hartwig | 60–75% | Pd catalyst, anhydrous | Lab-scale |
| Reductive Amination | 50–65% | Multi-step | Limited |
| Microwave-Assisted | 80% | Fast, high energy | Pilot-scale |
Key Findings :
Chemical Reactions Analysis
Reaction Conditions
Critical parameters influencing reactivity and selectivity include:
-
Microwave-assisted reactions : Enable rapid heating and improved regioselectivity during methoxylation and amine substitution .
-
Solvent systems : 1,4-dioxane or THF/MeOH mixtures are used to stabilize intermediates and facilitate nucleophilic attack .
-
Catalysts : Pd/C catalysts in hydrogenation ensure efficient deprotection without side reactions .
Structural Reactivity
The compound’s reactivity arises from:
-
Electrophilic chlorine atom : Acts as a leaving group in nucleophilic aromatic substitution, enabling amine coupling at the 2-position .
-
Methoxybenzylamino group : The bulky substituent may sterically hinder competing reactions, directing substitution to the 2-position .
-
Pyridine ring : Electron-deficient due to the ester group, facilitating nucleophilic attack .
Comparison with Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| Methyl 2-chloro-6-methoxynicotinate | Cl, methoxy | Less sterically hindered; faster substitution |
| Methyl 2-amino-6-methoxynicotinate | NH2, methoxy | No leaving group; requires activation |
| Methyl 2-chloro-6-(benzylamino)nicotinate | Cl, benzylamino | Higher steric bulk; slower reaction rates |
Key Research Findings
-
Regioselectivity : Microwave conditions enhance selective substitution at the 2-position compared to conventional methods .
-
Purity : Flow hydrogenation ensures high-purity deprotection without residual catalysts .
-
Scalability : Continuous flow reactors in industrial settings improve yield consistency .
This compound’s synthesis leverages modern technologies to optimize reactivity and selectivity, positioning it as a versatile intermediate in medicinal chemistry.
Scientific Research Applications
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
The compound shares structural homology with several isonicotinate derivatives, as identified by high similarity scores (0.90–0.97) in chemical databases . Below is a comparative analysis of its analogues:
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Ester Group Variations
- Ethyl vs. However, methyl esters are generally more metabolically stable in vivo .
Amino Group Modifications
- 4-Methoxybenzylamino vs. Piperazine: Replacing the 4-methoxybenzylamino group with a piperazine ring (CAS 1227954-92-8) introduces basicity and water solubility, which may improve bioavailability for central nervous system (CNS) applications .
- 4-Chlorobenzylamino vs.
Functional Group Additions
- Cyano and Phenyl Groups: The cyano group in CAS 100278-33-9 enhances electrophilicity, enabling nucleophilic attack in synthetic pathways, while the phenyl group may contribute to π-π stacking in protein interactions .
Biological Activity
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is a compound of significant interest in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₅ClN₂O₃ and a molecular weight of approximately 306.74 g/mol. Its structure includes a chloro group, a methoxybenzyl amino group, and an isonicotinate backbone, which contribute to its unique chemical reactivity and biological profile.
Biological Activity Overview
The compound belongs to the class of nicotinic acid derivatives, which are known for various biological activities, including enzyme inhibition. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in nicotinic acid metabolism. This property makes it a candidate for further exploration in therapeutic contexts.
Research indicates that compounds with similar structures often interact with biological targets through the inhibition of key enzymatic pathways. For instance, the compound's structural features allow it to engage effectively with target sites, potentially disrupting metabolic processes. This mechanism is particularly relevant in cancer research, where enzyme inhibitors can play a crucial role in controlling cell proliferation.
Case Studies and Research Findings
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is vital for developing anti-cancer therapies as it targets the dynamic process of microtubule formation necessary for cell division .
- Antitumor Activity : In vivo studies have shown that structurally related compounds exhibit significant antitumor activity by inducing apoptosis in cancer cells. These findings suggest that this compound could possess similar properties, warranting further investigation into its efficacy against various cancer types .
- Inhibition of KDM4A Enzymatic Activity : Research has identified other isonicotinate derivatives as inhibitors of lysine demethylase enzymes (KDMs), which are implicated in cancer progression. The ability of these compounds to inhibit KDM4A suggests a potential pathway for this compound to influence gene expression and tumor growth .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl nicotinate | Methyl ester of nicotinic acid | Used for muscle pain relief |
| Methyl 2-chloro-6-hydroxynicotinate | Hydroxynicotinic derivative | Exhibits different reactivity due to hydroxyl group |
| 6-Hydroxynicotinic acid | Nicotinic acid derivative | Important precursor for various derivatives |
| This compound | Isonicotinate derivative | Potential enzyme inhibitor with unique structural features |
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate?
Methodological Answer : Synthetic optimization should focus on:
- Reagent Selection : Use 4-methoxybenzylamine derivatives (e.g., 4-Methoxybenzylchloride, CAS 824-94-2) as precursors, ensuring purity to avoid side reactions .
- Reaction Conditions : Microwave-assisted synthesis (e.g., 300 W for 6 min with silica gel as a catalyst) can enhance yield and reduce reaction time, as demonstrated in analogous isonicotinate syntheses .
- Purification : Recrystallization in methanol or ethyl acetate is recommended for high-purity isolation, with yields exceeding 90% under optimized conditions .
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer : Employ multi-technique characterization:
- NMR Spectroscopy : Compare -NMR peaks (e.g., δ 8.04 for aromatic protons in analogous compounds) to confirm regioselectivity and functional group integrity .
- HRMS : Validate molecular weight (e.g., observed [M+H]+ at m/z 695.2954 in similar isonicotinate derivatives) with theoretical calculations .
- Elemental Analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) to confirm stoichiometry .
Q. Q3: What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer :
- Oxidative Sensitivity : The compound may degrade under prolonged exposure to hydrogen peroxide or reactive oxygen species. Store in inert atmospheres (argon/nitrogen) at -20°C .
- Hydrolytic Stability : Avoid aqueous solvents; use anhydrous DMSO or DMF for dissolution. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. Q4: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) level theory to model electron density at the C2-chloro position. High electrophilicity (Fukui indices >0.1) predicts susceptibility to nucleophilic attack .
- Conformational Analysis : Spartan 06 or Gaussian 03W can simulate transition states for SNAr mechanisms, identifying steric hindrance from the 4-methoxybenzyl group .
Q. Q5: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer :
- Cross-Validation : Combine -NMR, -NMR, and HRMS. For example, discrepancies in aromatic proton splitting (e.g., δ 7.87 vs. δ 8.04) may indicate rotational isomerism—resolve via variable-temperature NMR .
- Isotopic Labeling : Use deuterated analogs (e.g., methoxy-d derivatives) to assign ambiguous peaks in crowded spectral regions .
Q. Q6: What strategies enable the study of hydrogen peroxide-mediated degradation pathways?
Methodological Answer :
- Kinetic Profiling : Monitor degradation via UV-Vis at λ~260 nm (characteristic of isonicotinate ring opening). Fit data to first-order kinetics to determine rate constants .
- LC-MS/MS Trapping : Use boronic acid probes (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) to capture reactive intermediates like quinone methides .
Q. Q7: How can retrosynthetic analysis improve scalable synthesis routes?
Methodological Answer :
- Database Mining : Leverage Reaxys or Pistachio to identify feasible precursors (e.g., 2-chloro-6-aminoisonicotinate esters) and optimize protecting group strategies (e.g., Fmoc for amine protection) .
- Step Economy : Prioritize convergent pathways, such as coupling pre-functionalized 4-methoxybenzylamine and chlorinated isonicotinate fragments in a one-pot reaction .
Safety and Handling
Q. Q8: What safety protocols are critical when handling 4-methoxybenzylamine intermediates?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
